(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone
CAS No.: 1436212-59-7
Cat. No.: VC7441329
Molecular Formula: C17H17ClFN3O
Molecular Weight: 333.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436212-59-7 |
|---|---|
| Molecular Formula | C17H17ClFN3O |
| Molecular Weight | 333.79 |
| IUPAC Name | (2-chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H17ClFN3O/c18-16-11-12(5-8-20-16)17(23)22-9-6-13(7-10-22)21-15-4-2-1-3-14(15)19/h1-5,8,11,13,21H,6-7,9-10H2 |
| Standard InChI Key | ZQIQWVHJECKPOT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1NC2=CC=CC=C2F)C(=O)C3=CC(=NC=C3)Cl |
Introduction
(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities. This compound features a complex structure, including a chlorinated pyridine ring, a piperidine moiety, and an aniline derivative, contributing to its potential therapeutic applications.
Chemical Data Table
| Property | Value |
|---|---|
| Molecular Formula | Not explicitly stated, but can be inferred from its structure |
| Molecular Weight | 333.8 g/mol |
| CAS Number | 1436212-59-7 |
| Synonyms | (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone |
Synthesis and Chemical Reactions
The synthesis of (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone typically involves multi-step reactions. These may include the use of bases for deprotonation and coupling agents to facilitate the formation of amide bonds. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
This compound can participate in various chemical reactions typical for heterocycles, requiring careful control of conditions to avoid side reactions and ensure selectivity. Reaction mechanisms can be elucidated using spectroscopic methods or computational chemistry approaches.
Biological Activity and Potential Applications
The mechanism of action for compounds like (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone often involves interaction with biological targets such as enzymes or receptors. Quantitative structure-activity relationship (QSAR) models can provide insights into expected efficacy based on structural features.
Given its complex structure and potential biological activity, this compound may have applications in drug development, particularly in areas where pyridine derivatives have shown promise, such as anti-inflammatory, antibacterial, or antifungal treatments .
Future Research Directions
-
Biological Activity Assessment: Conduct in vitro and in vivo studies to determine the compound's efficacy and safety profile.
-
Structural Optimization: Use QSAR models to optimize the compound's structure for improved biological activity.
-
Pharmacokinetic Studies: Investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
By exploring these avenues, researchers can unlock the full potential of (2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone in pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume